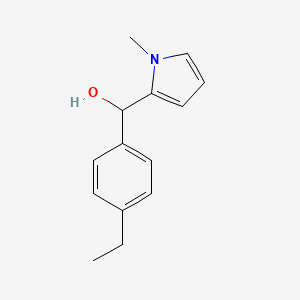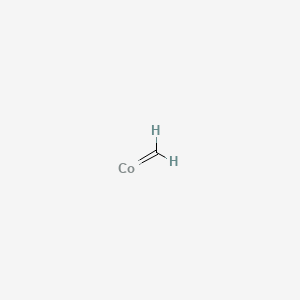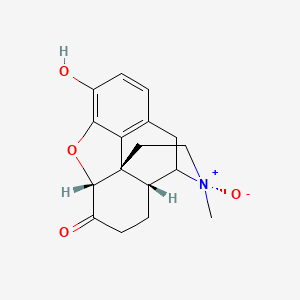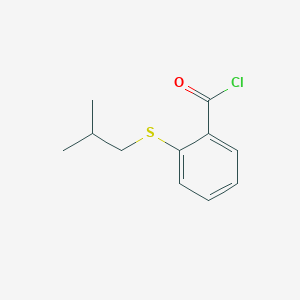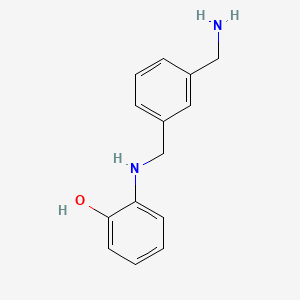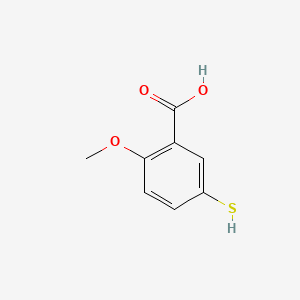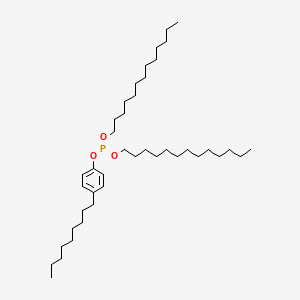
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is a chemical compound with the molecular formula C8H17Br2NO.BrH. It is a derivative of butanol, featuring bromine atoms and a diethylamino group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide typically involves the bromination of 2-(diethylamino)butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the butanol backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted butanols, amines, or thiols.
Elimination Reactions: Alkenes such as 3,4-dibromo-2-butene.
Oxidation: Carbonyl compounds like 3,4-dibromo-2-(diethylamino)butanone.
Reduction: Debrominated butanols.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms or diethylamino groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleophiles. The bromine atoms and diethylamino group can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, elimination, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-2-(dimethylamino)butan-1-ol: Similar structure but with dimethylamino group instead of diethylamino.
3,4-Dibromo-2-(diethylamino)butan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-(Diethylamino)butan-1-ol: Lacks the bromine atoms.
Uniqueness
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is unique due to the presence of both bromine atoms and a diethylamino group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
6313-18-4 |
|---|---|
Fórmula molecular |
C8H18Br3NO |
Peso molecular |
383.95 g/mol |
Nombre IUPAC |
3,4-dibromo-2-(diethylamino)butan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17Br2NO.BrH/c1-3-11(4-2)8(6-12)7(10)5-9;/h7-8,12H,3-6H2,1-2H3;1H |
Clave InChI |
YFIIIBBLMJCDDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CO)C(CBr)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


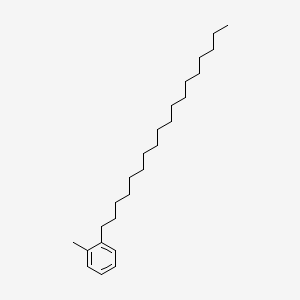

![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
